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molecular formula C6H10O4 B568216 HEXANEDIOIC-3,3,4,4-D4 ACID CAS No. 121311-78-2

HEXANEDIOIC-3,3,4,4-D4 ACID

Cat. No. B568216
M. Wt: 150.166
InChI Key: WNLRTRBMVRJNCN-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427684B2

Procedure details

This example illustrates that adipic acid may be successfully hydrogenated in the presence of water and methyl amine to produce N-methyl-caprolactam.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][C:6](O)=O.[CH3:11][NH2:12]>O>[CH3:11][N:12]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]1=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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